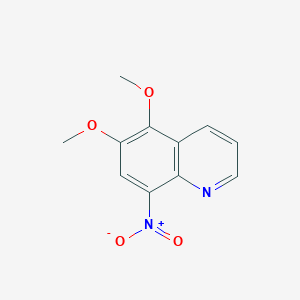

5,6-Dimethoxy-8-nitroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dimethoxy-8-nitroquinoline is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Properties

5,6-Dimethoxy-8-nitroquinoline has demonstrated significant antimicrobial and anticancer activities. Research indicates that compounds within the quinoline family exhibit broad-spectrum activity against various pathogens and cancer cell lines. The compound's mechanism of action often involves the inhibition of DNA synthesis and interference with cellular metabolism.

Table 1: Biological Activities of this compound

Antimalarial Applications

The compound has been specifically noted for its potential as an antimalarial agent. Studies have shown that derivatives of 8-aminoquinoline, including this compound, can effectively target both blood and tissue stages of malaria parasites. This broad-spectrum activity makes it a candidate for further development in malaria treatment protocols.

Case Study: Antimalarial Efficacy

A study evaluating various quinoline analogs found that modifications to the nitro group significantly enhanced the antimalarial activity of this compound. The compound was tested against drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, showing promising results that warrant further investigation into its pharmacodynamics and pharmacokinetics .

Chemical Analysis Applications

In addition to its biological applications, this compound is utilized in various analytical techniques. It can be effectively separated using high-performance liquid chromatography (HPLC), which is crucial for both purity assessment and pharmacokinetic studies.

Table 2: Analytical Methods for this compound

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Researchers are exploring various derivatives to enhance its biological activity and reduce toxicity.

Synthesis Overview:

The synthesis often includes:

- Nitration of quinoline derivatives.

- Methoxylation to introduce methoxy groups.

- Purification through chromatographic techniques.

Table 3: Structural Modifications and Their Impact

| Compound Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity may enhance cellular uptake. |

| Substitution at the 4-position | Altered binding affinity to biological targets. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-dimethoxy-8-nitroquinoline?

The compound is synthesized via sequential functionalization of quinoline precursors. A key step involves bromination of 6-methoxyquinoline followed by methoxyl substitution using excess sodium methoxide (2.5–3 equivalents), which reduces reaction time from 4 days to 20 hours . Subsequent nitration introduces the nitro group, typically under acidic conditions. Catalytic hydrogenation (palladium) or stannous chloride reduction can reduce the nitro group, with the latter method offering easier purification despite requiring longer reaction times .

Q. What methods are recommended for purifying this compound?

Purification depends on the synthetic route:

- Stannous chloride reduction : Products are purified via recrystallization from ethanol/water mixtures, yielding high-purity crystals.

- Catalytic hydrogenation : Requires column chromatography (e.g., petroleum ether:EtOAc gradients) to remove residual catalyst. Comparative studies show stannous chloride-derived products have fewer byproducts, making recrystallization more effective than chromatographic methods .

Q. How is the structural identity of this compound confirmed?

Structural confirmation employs:

- 1H NMR (DMSO-d6): Aromatic protons appear at δ 8.5–7.3 ppm, with methoxy singlets near δ 4.0 ppm.

- Mass spectrometry (ESI) : Molecular ion peak at m/z 235 (M+H)+.

- Single-crystal X-ray diffraction : Validates planar quinoline rings and methoxy deviations (<0.1 Å from the main plane) .

Advanced Research Questions

Q. How can researchers optimize methoxyl substitution reactions in this compound synthesis?

Optimization strategies include:

- Excess sodium methoxide (2.5–3 equivalents) in anhydrous methanol under reflux.

- Elevated temperatures (80°C), reducing reaction time by 40% compared to traditional methods.

- Monitoring via TLC (silica gel, hexane:EtOAc 3:1) to track completion. Post-reaction quenching with ice-water and neutralization minimizes byproducts .

Q. How should researchers address contradictory yield reports in this compound synthesis?

Yield discrepancies often arise from nitro reduction conditions:

- Palladium-catalyzed hydrogenation : Achieves 85–90% yields but requires strict moisture control.

- Stannous chloride reduction : Yields 70–75% with easier handling. Document reaction atmosphere (inert gas vs. ambient), catalyst activation, and precursor purity (>98%) to improve reproducibility .

Q. What strategies validate the biological activity of this compound derivatives?

Validation involves:

- Metal chelation assays : Spectrophotometric titration with Fe²+/Zn²+ solutions (λmax = 510 nm).

- Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC values.

- Molecular docking : Simulates binding to bacterial metalloproteases (e.g., Pseudomonas aeruginosa LasB). Correlate with in vivo models like Galleria mellonella infection assays .

Q. Methodological Notes

- Spectral Data : Reference NMR and MS protocols from structurally analogous compounds (e.g., 4-Chloro-6,7-dimethoxyquinoline) .

- Crystallography : Use slow evaporation of methanol solutions to obtain X-ray-quality crystals .

- Safety : Avoid oxidizers and high temperatures to prevent decomposition into toxic gases (e.g., CO, NOx) .

Propiedades

Número CAS |

5333-02-8 |

|---|---|

Fórmula molecular |

C11H10N2O4 |

Peso molecular |

234.21 g/mol |

Nombre IUPAC |

5,6-dimethoxy-8-nitroquinoline |

InChI |

InChI=1S/C11H10N2O4/c1-16-9-6-8(13(14)15)10-7(11(9)17-2)4-3-5-12-10/h3-6H,1-2H3 |

Clave InChI |

HDOJSHDBNBHDIM-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)OC |

SMILES canónico |

COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)OC |

Key on ui other cas no. |

5333-02-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.